Tert-butyl 5-(aminomethyl)nicotinate

Übersicht

Beschreibung

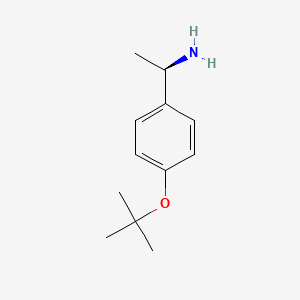

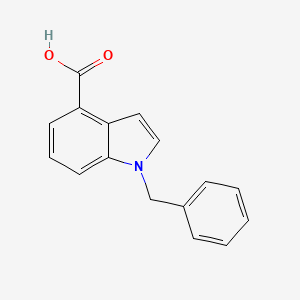

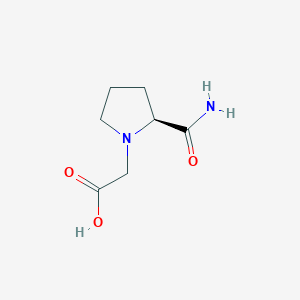

Tert-butyl 5-(aminomethyl)nicotinate, also known as 5-Amino-nicotinic acid tert-butyl ester, is a chemical compound with the molecular formula C11H16N2O2 . It is used in various chemical reactions and has a CAS number of 887579-76-2 .

Synthesis Analysis

The synthesis of this compound involves a two-step catalytic amide-to-ester transformation of primary amides under mild reaction conditions . A tert-butyl nicotinate (tBu nic) directing group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . A weak base (Cs2CO3 or K2CO3) at 40−50 °C can be used provided that 1,1′-bis(dicyclohexylphosphino)ferrocene is selected as ligand .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 208.26 Da .Chemical Reactions Analysis

The tert-butyl nicotinate activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis in tBuOAc at 40−60 °C under neutral reaction conditions . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation .Wissenschaftliche Forschungsanwendungen

Catalytic Transformations

- A study by (Wybon et al., 2018) discusses a two-step catalytic transformation of primary amides, utilizing a tert-butyl nicotinate directing group. This process is significant for mild reaction conditions and biomimetic activation mechanisms, demonstrating the compound's utility in catalytic reactions.

NMR Tagging and Protein Research

- In protein research, O-tert-Butyltyrosine, a related compound, serves as an NMR tag. (Chen et al., 2015) highlight its application in high-molecular-weight systems and measurements of ligand binding affinities, showcasing its utility in biochemical and structural studies.

Synthesis of Biologically Active Compounds

- The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in biologically active compounds, is detailed by (Zhao et al., 2017). This work demonstrates the compound's importance in the development of pharmaceuticals.

Enzyme-Like Activity Studies

- (Salvi et al., 1997) explore the esterase-like activity of human serum albumin towards esters of nicotinic acid. This study provides insights into enzymatic behaviors and interactions with tert-butyl nicotinate derivatives.

Supramolecular Chemistry and Nanoparticle Formation

- The work by (Yushkova et al., 2012) focuses on p-tert-butylthiacalix[4]arenes functionalized with tert-butyl groups. It sheds light on the formation of nanoscale particles and their use in creating supramolecular systems.

Synthesis of Energetic Compounds

- The synthesis of 5-amino-6-(nitro-NNO-azoxy)-1,2,3,4-tetrazine 1,3-dioxide using tert-butyl derivatives is discussed by (Klenov et al., 2019). This highlights the compound's role in generating energetic materials.

Spectroscopic Probes and Radical Scavenging

- (Bekdeser et al., 2011) introduce tert-butylhydroquinone as a probe for detecting superoxide radicals, indicating the compound's potential in biomedical and analytical applications.

Pharmaceutical Development

- Studies like those by (Zhao et al., 2017) and (Eggen et al., 2000) detail the synthesis of key intermediates using tert-butyl derivatives, underlining their importance in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

tert-butyl 5-(aminomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLLKHGSNWXKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652147 | |

| Record name | tert-Butyl 5-(aminomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887579-76-2 | |

| Record name | tert-Butyl 5-(aminomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid](/img/structure/B1497514.png)

![Ethyl 2-(methoxymethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1497520.png)

![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)